4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine
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Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine and its derivatives involves multiple steps, including cyclization, N-alkylation, hydrolyzation, and chlorination processes. Huang Jin-qing (2009) reported the synthesis of a related compound, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, from o-phenylenediamine and ethyl acetoacetate, achieving a yield of 56.4% under optimized conditions. The structure was confirmed by 1H NMR (Huang Jin-qing, 2009).
Molecular Structure Analysis
Spectroscopic characterization and crystallographic elucidation provide insights into the molecular structure of related compounds. For instance, Thuraya Al-Harthy et al. (2019) utilized single-crystal X-ray analysis and vibrational spectroscopy to determine the molecular structure of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, revealing its amino tautomeric form in the solid state (Al-Harthy et al., 2019).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Synthetic Routes to 1,3-Thiazolidin-4-ones: The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, highlighting a potential pathway for generating derivatives of "4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine" through intermediate formations (Issac & Tierney, 1996).
Antitumor Activity
- Imidazole Derivatives as Antitumor Agents: Imidazole derivatives, including benzimidazole compounds, have been reviewed for their antitumor activities. Some derivatives have advanced through preclinical testing, indicating the potential use of "4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine" in the synthesis of these compounds (Iradyan et al., 2009).
Corrosion Inhibition
- Imidazoline and Derivatives for Corrosion Inhibition: Imidazoline and its derivatives are known for their effective corrosion inhibition properties. Given the structural similarity, "4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine" could potentially be utilized in developing corrosion inhibitors (Sriplai & Sombatmankhong, 2023).
Future Directions
properties
IUPAC Name |
4-chloro-6-fluoro-1H-benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-5-6(10)3(9)1-4-7(5)12-2-11-4/h1-2H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIGDZYGQCNDIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)N)Cl)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553181 |
Source
|
Record name | 4-Chloro-6-fluoro-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine | |
CAS RN |
117275-51-1 |
Source
|
Record name | 4-Chloro-6-fluoro-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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